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Compound of Interest

Compound Name: CART(62-76)(human,rat)

Cat. No.: B561575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorexigenic activity of the Cocaine- and

Amphetamine-Regulated Transcript peptide fragment (62-76) and Glucagon-Like Peptide-1

(GLP-1). The information presented herein is supported by experimental data to aid in the

evaluation of these peptides as potential therapeutic targets for appetite regulation.

Executive Summary
Both CART(62-76) and GLP-1 are neuropeptides that play a role in regulating food intake.

GLP-1 is a well-established satiety hormone with both central and peripheral mechanisms of

action, including delayed gastric emptying and direct effects on hypothalamic appetite centers.

CART peptides, including the (62-76) fragment, also exhibit anorexigenic effects, primarily

through central pathways. Notably, emerging evidence suggests that the satiety-inducing

effects of CART peptides may be at least partially mediated through the release of GLP-1,

indicating a potential hierarchical relationship between these two satiety signals. While both

peptides reduce food intake in a dose-dependent manner, direct comparative studies on the

potency of CART(62-76) versus GLP-1 are limited.

Quantitative Data on Anorexigenic Activity
The following tables summarize the dose-dependent effects of CART and GLP-1 on food intake

as reported in various preclinical studies. It is important to note that experimental conditions,
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such as the specific peptide fragment, administration route, and species, vary between studies,

which should be considered when comparing the data.

Table 1: Anorexigenic Effects of CART Peptides

Peptide
Fragment

Species
Administrat
ion Route

Dose
Effect on
Food Intake

Reference

CART(55-

102)
Rat

Intracerebrov

entricular

(ICV)

1.0 µg

Dose-

dependent

decrease

[1]

CART(55-

102)
Rat

Intracerebrov

entricular

(ICV)

0.1, 0.5, 1, 2

µg

Dose-

dependent

decrease in

liquid diet

intake

[1]

CART(42-89)

Rat (lean &

obese

Zucker)

Intracerebrov

entricular

(ICV) infusion

4.8 µ g/day &

12 µ g/day

Significant

reduction in

food intake

[2]

CART(62-76) Goldfish

Intracerebrov

entricular

(ICV)

Not specified
Inhibition of

food intake
[3]

Table 2: Anorexigenic Effects of GLP-1 and its Agonists
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Peptide/Ag
onist

Species
Administrat
ion Route

Dose
Effect on
Food Intake

Reference

GLP-1 Rat

Intracerebrov

entricular

(ICV)

1.0, 10.0 µg

Dose-

dependent

decrease for

up to 2 hours

[4]

GLP-1 Rat

Intracerebrov

entricular

(ICV)

10 µg

Reduced 1

and 2-hour

food intake

[5]

GLP-1 Human
Intravenous

(IV) infusion
50 pmol/kg/h

12%

reduction in

ad libitum

lunch intake

[5]

GLP-1 Rat
Intraperitonea

l (IP)
100 µg/kg

38%

reduction in

40-minute

food intake in

refed rats

[6]

Liraglutide Human
Subcutaneou

s (SC)
3.0 mg/day

Sustained

weight loss
[4]

Signaling Pathways
The anorexigenic effects of CART and GLP-1 are mediated by distinct and interacting signaling

pathways within the central nervous system.

CART Signaling Pathway
The precise receptor for CART peptides is not yet fully elucidated, but evidence suggests it is a

G-protein coupled receptor (GPCR). Central administration of CART peptides leads to the

activation of neurons in key appetite-regulating brain regions, such as the hypothalamus and

brainstem. This activation is associated with downstream signaling cascades that ultimately

suppress food intake.[7][8]
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Caption: Proposed CART signaling pathway for appetite suppression.

GLP-1 Signaling Pathway
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a well-characterized

GPCR. In the context of appetite regulation, GLP-1R activation in the brain, particularly in the

hypothalamus and brainstem, leads to the stimulation of anorexigenic neurons (like

POMC/CART neurons) and inhibition of orexigenic neurons (like NPY/AgRP neurons). This

central action, combined with peripheral effects such as delayed gastric emptying, contributes

to the feeling of satiety.[9][10][11]
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Caption: GLP-1 receptor signaling pathway in appetite regulation.

Interaction between CART and GLP-1 Pathways
A crucial aspect of this comparison is the finding that the anorexigenic effects of centrally

administered CART may be mediated by the release of GLP-1. Studies have shown that

blocking the GLP-1 receptor can prevent the food intake reduction and neural activation

typically induced by CART. This suggests a downstream role for GLP-1 in the CART signaling

cascade for appetite control.
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Caption: Proposed interaction between CART and GLP-1 systems.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for studying the anorexigenic effects of CART(62-76) and GLP-1.

Intracerebroventricular (ICV) Administration of CART(62-
76) in Rodents
This protocol outlines the general steps for administering CART peptides directly into the

cerebral ventricles of rodents to assess their central effects on food intake.
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1. Animal Preparation and Cannula Implantation:

Adult male rats (e.g., Sprague-Dawley) are housed individually with ad libitum access to food

and water.

Animals are anesthetized, and a sterile guide cannula is stereotaxically implanted into a

lateral cerebral ventricle.

Animals are allowed to recover for at least one week post-surgery.

2. Peptide Administration:

CART(62-76) is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).

On the day of the experiment, a predetermined dose of CART(62-76) or vehicle is injected

through the guide cannula into the ventricle using an injection cannula connected to a

microsyringe.

Injections are typically performed at the onset of the dark cycle when rodents exhibit their

primary feeding behavior.

3. Food Intake Measurement:

Pre-weighed food is provided to the animals immediately after the injection.

Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the

remaining food and correcting for any spillage.

4. Data Analysis:

Food intake is typically expressed as grams consumed or as a percentage of the vehicle-

treated control group.

Dose-response curves can be generated to determine the potency of the peptide.

Peripheral Administration of GLP-1 in Rodents
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This protocol describes a common method for administering GLP-1 or its agonists peripherally

to investigate their effects on satiety.

1. Animal Preparation:

Adult male rats or mice are housed individually and acclimated to the experimental

conditions.

Animals may be fasted for a specific period (e.g., 18 hours) before the experiment to ensure

a consistent baseline of hunger.

2. Peptide Administration:

GLP-1 is dissolved in a sterile vehicle (e.g., saline).

A predetermined dose of GLP-1 or vehicle is administered via intraperitoneal (IP) or

subcutaneous (SC) injection.

3. Food Intake Measurement:

Immediately following the injection, animals are provided with a pre-weighed amount of food.

Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) by weighing the

remaining food.

4. Data Analysis:

Cumulative food intake is calculated and compared between the GLP-1 treated and vehicle

control groups.

Statistical analyses are performed to determine the significance of the anorexigenic effect.

Comparative Experimental Workflow
The following diagram illustrates a conceptual workflow for a direct comparative study of

CART(62-76) and GLP-1 on food intake.
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Caption: Workflow for comparing anorexigenic effects of CART and GLP-1.

Conclusion
Both CART(62-76) and GLP-1 are significant players in the complex neuroendocrine regulation

of appetite. While GLP-1's role is more extensively characterized, with established peripheral

and central actions, CART peptides represent a compelling area of investigation. The potential
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for CART to act upstream of GLP-1 in the satiety signaling cascade opens new avenues for

understanding and potentially targeting the intricate pathways that govern food intake. Further

head-to-head comparative studies are warranted to delineate the relative potencies and

therapeutic potential of these two classes of satiety peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b561575#cart-62-76-activity-compared-to-other-
satiety-peptides-like-glp-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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